molecular formula C10H11N3 B13681322 2-Methyl-6-(5-methyl-2-imidazolyl)pyridine

2-Methyl-6-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B13681322
M. Wt: 173.21 g/mol
InChI Key: JHCGYBNYNNEBSK-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with 5-methylimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

2-Methyl-6-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(5-methyl-2-imidazolyl)pyridine is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-6-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-7-4-3-5-9(12-7)10-11-6-8(2)13-10/h3-6H,1-2H3,(H,11,13)

InChI Key

JHCGYBNYNNEBSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(N2)C

Origin of Product

United States

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